tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 943060-59-1
VCID: VC0153506
InChI: InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H
SMILES: CC(C)(C)OC(=O)N(C)C1CNC1.Cl
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.713

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride

CAS No.: 943060-59-1

Cat. No.: VC0153506

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.713

* For research use only. Not for human or veterinary use.

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride - 943060-59-1

Specification

CAS No. 943060-59-1
Molecular Formula C9H19ClN2O2
Molecular Weight 222.713
IUPAC Name tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride
Standard InChI InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H
Standard InChI Key VASMJPUWUNCMPT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CNC1.Cl

Introduction

Chemical Identity and Structure

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is an organic compound containing an azetidine ring structure with a methylcarbamate functional group protected by a tert-butyloxycarbonyl (BOC) group. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to its free base form. It features a four-membered nitrogen-containing heterocycle (azetidine) with the protected methylcarbamate group attached at the 3-position. This specific structural arrangement gives the compound its unique chemical properties and applications in research contexts .

The chemical has several synonyms in scientific literature, including "3-(tert-Butoxycarbonylaminomethyl)azetidine hydrochloride" and "3-Boc-Aminomethyl-Azetidine Hydrochloride" . These alternative names reflect different approaches to describing the compound's structure while referring to the same chemical entity.

Physical and Chemical Properties

The compound possesses the following key chemical properties, which determine its behavior in laboratory settings:

PropertyValue
Chemical FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
CAS Number943060-59-1 or 1170108-38-9
Physical StateNot specified in available data
Storage ConditionsRoom temperature
Product FamilyProtein Degrader Building Blocks

The molecular structure features a central azetidine ring with the BOC-protected methylcarbamate group. The presence of the hydrochloride salt form typically enhances water solubility compared to the free base, which has a different molecular formula (C9H18N2O2) and lower molecular weight (186.25 g/mol) .

Desired ConcentrationAmount of Compound
1 mM solution4.4901 mL solvent per 1 mg
5 mM solution0.898 mL solvent per 1 mg
10 mM solution0.449 mL solvent per 1 mg

These preparation guidelines help ensure consistent solution concentrations for experimental reproducibility .

Applications in Chemical Synthesis

tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride serves several important functions in chemical research, particularly in synthetic chemistry applications .

Role in Protein Degrader Synthesis

The compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of protein degradation compounds . This application is particularly relevant in the emerging field of targeted protein degradation, where small molecules are designed to induce the degradation of specific proteins through cellular machinery.

The BOC-protected nature of the compound makes it particularly valuable in sequential synthetic schemes, as the protecting group can be selectively removed under acidic conditions to reveal a reactive amine functional group for further modifications.

Comparative Analysis with Related Compounds

Several structurally related compounds appear in the scientific literature, providing context for understanding the chemical relationships and potential applications of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride .

Structural Variants

The free base form, tert-Butyl azetidin-3-yl(methyl)carbamate, differs from the hydrochloride salt in several key aspects:

CharacteristicHydrochloride SaltFree Base
Chemical FormulaC9H19ClN2O2C9H18N2O2
Molecular Weight222.71 g/mol186.25 g/mol
CAS Number943060-59-1/1170108-38-923033645
SolubilityEnhanced water solubilityLess water-soluble

The free base form is characterized by the IUPAC name tert-butyl N-(azetidin-3-yl)-N-methylcarbamate, with the InChI identifier InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 .

Related Azetidine Derivatives

Other structurally related compounds mentioned in the search results include:

  • tert-butyl N-[(azetidin-3-yl)methyl]carbamate: A structural isomer used in antimalarial compound synthesis

  • 3-(tert-Butoxycarbonylaminomethyl)azetidine hydrochloride: Listed as a synonym with similar applications in synthetic chemistry

These structural variations illustrate the versatility of BOC-protected azetidine compounds in chemical synthesis and highlight their potential applications in medicinal chemistry and drug discovery efforts.

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